molecular formula C11H11NO3 B028837 (5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid CAS No. 50995-53-4

(5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid

Cat. No. B028837
CAS RN: 50995-53-4
M. Wt: 205.21 g/mol
InChI Key: FDADMESSMPJUJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid involves several chemical reactions, including condensations, cyclizations, and functional group transformations. For instance, the synthesis and characterization of o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide involve treating 2-methyl phenoxy acetic acid hydrazide with indole carboxaldehyde, characterized by NMR, IR studies, and mass spectral studies (Mamatha et al., 2017). Additionally, the synthesis of derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid at the 5-amino group highlights the versatility in producing indole compounds containing an amino group in the benzene ring (Maklakov et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about their conformation and interactions. For example, the crystal structure of 5-methoxyindole-3-acetic acid (5-MIAA) shows molecules hydrogen-bonded into dimers, held together in an infinite double-layered sheet structure, indicating the significance of hydrogen bonding in stabilizing the molecular structure (Sakaki et al., 1975).

Chemical Reactions and Properties

Chemical reactions involving (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid derivatives often lead to various products depending on the reaction conditions. The electrochemical oxidation of indole-3-acetic acid in acidic aqueous solution, for example, yields multiple products through a series of complex reactions, highlighting the compound's reactivity and the potential for diverse chemical transformations (Hu & Dryhurst, 1993).

Scientific Research Applications

  • Research Tools : Derivatives of indole-3-acetic acid, such as (5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid, can be used to create novel research tools, including immobilized and carrier-linked forms. These tools facilitate the study of plant hormones and their interactions with other organisms (Ilić et al., 2005).

  • Synthesis of Indole Compounds : Methods have been developed for synthesizing N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid. This provides new ways to obtain indole compounds with an amino group in the benzene ring (Maklakov et al., 2002).

  • Metabolic Studies : It is a major metabolic product of indole-3-acetic acid produced by ergot fungus and is likely a detoxication product (Teuscher & Teuscher, 1965).

  • Antimicrobial and Anti-inflammatory Properties : Novel substituted indoles synthesized from (1H-indol-3-yl-methyl)-acetic acid demonstrate promising antimicrobial and anti-inflammatory properties against various bacteria (Gadegoni & Manda, 2013).

  • Crystal and Molecular Structure Studies : 5-Methoxyindole-3-acetic acid (5-MIAA) has distinct side-chain conformations compared to indole-3-acetic acid, useful in structural studies (Sakaki et al., 1975).

  • Biochemical Analysis : There are methods for estimating 5-hydroxy-3-indole acetic acid in brain tissue, which is essential for understanding its role in various biological processes (Lindqvist, 2009).

  • Platelet Aggregation Studies : 5MIAA, a metabolite of indomethacin, shows significant inhibition of platelet aggregation in the presence of the aorta or a product released by the aorta (Rosenblum & Landa, 1982).

  • Intermediate in Chemical Reactions : Indole-2-acetic acid methyl esters are useful intermediates in various chemical reactions including cyclization (Modi et al., 2003).

  • Cytotoxicity Studies : Compounds containing this acid, found in Alocasia macrorrhiza rhizomes, show strong cytotoxicity against human cancer cell lines (Elsbaey et al., 2016).

Safety And Hazards

“(5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-8(5-11(14)15)9-4-7(13)2-3-10(9)12-6/h2-4,12-13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDADMESSMPJUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461930
Record name (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid

CAS RN

50995-53-4
Record name 5-Hydroxy-2-methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50995-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYW56F3GVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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